molecular formula C11H12N2O3 B1421543 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid CAS No. 1140242-88-1

3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid

Cat. No. B1421543
CAS RN: 1140242-88-1
M. Wt: 220.22 g/mol
InChI Key: TWIMAQLGJSZRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Oxo-1,3-diazinan-1-yl)benzoic Acid” is a chemical compound with the CAS number 1140242-88-1 . It has a molecular weight of 220.22 and a molecular formula of C11H12N2O3 . This compound has 1,3-Propyleneurea (CAS#: 1852-17-1) in its chemical structure and is used in the preparation of Amides for generating a trigeminal sensory effect .


Molecular Structure Analysis

The compound has a covalently-bonded unit count of 1, with no defined atom or bond stereocenters . The compound’s canonical SMILES is C1CNC(=O)N(C1)C2=CC=CC(=C2)C(=O)O . It has a heavy atom count of 16, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 2 . The compound’s topological polar surface area is 69.6Ų .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has an exact mass of 220.08479225 and a monoisotopic mass of 220.08479225 . The compound has a rotatable bond count of 2 and an XLogP3 of 0.8 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel polycyclic systems incorporating fragments like 1,4-benzodiazepine and isoindolinone has been explored through reactions involving compounds structurally related to 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid. These synthetic efforts have led to the creation of new fused pentacyclic systems, with structures confirmed by X-ray diffraction, indicating the compound's utility in developing complex organic molecules (Ukhin et al., 2011).
  • Research on hybrid compounds based on benzoic acid derivatives has shown the potential for creating molecules with pharmacophoric fragments, indicating applications in drug discovery and medicinal chemistry (Ivanova et al., 2019).

Chemical and Physical Properties

  • Studies on the crystal structure of certain benzoic acid derivatives, including those with oxo-diazinan rings, have provided insights into their molecular configurations and potential interactions in solid-state forms. Such knowledge is crucial for the development of materials with specific physical and chemical properties (Zhao et al., 2010).

Biological Activity and Applications

  • The exploration of benzoic acid derivatives in biological systems, such as their roles as antibacterial and antifungal agents, highlights the potential of these compounds in therapeutic applications. Research has shown that certain derivatives exhibit significant biological activity, suggesting their utility in developing new pharmaceuticals (Patel & Patel, 2010).

Material Science and Corrosion Inhibition

  • Compounds structurally related to 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid have been investigated for their potential as corrosion inhibitors, indicating their importance in material science and engineering applications. Such studies contribute to the development of more durable and corrosion-resistant materials and coatings (Verma et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-oxo-1,3-diazinan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)8-3-1-4-9(7-8)13-6-2-5-12-11(13)16/h1,3-4,7H,2,5-6H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIMAQLGJSZRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.